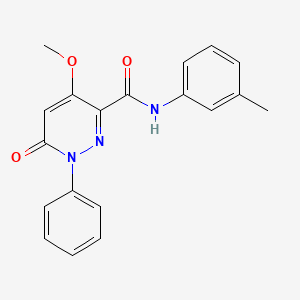
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N,N'-bis(substituted)oxamide compounds involves specific reactions that ensure the introduction of desired substituents into the oxalamide structure. For instance, ethyl N-(4-oxo-2-thioxothiazolidin-3-yl)oxalamate has been synthesized in nearly quantitative yield, demonstrating the feasibility of synthesizing complex oxalamide derivatives through strategic organic reactions (Hassanabadi, 2013).
Molecular Structure Analysis
The molecular structure of N,N'-bis(substituted)oxamide compounds, including our compound of interest, is characterized by the spatial arrangement of its substituents and the core oxalamide unit. The chlorohydroxyphenyl ring in a related compound subtends an angle to the plane of the oxalamide unit, influencing the overall molecular geometry and contributing to the formation of a three-dimensional supramolecular structure through classical hydrogen bonds (Wang et al., 2016).
Chemical Reactions and Properties
N,N'-bis(substituted)oxamide compounds participate in various chemical reactions due to their functional groups. For example, they can undergo rearrangement reactions to form di- and mono-oxalamides, illustrating their reactivity and the potential for creating diverse derivatives (Mamedov et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as crystallinity and thermal stability, are influenced by their molecular structure. X-ray diffraction studies on similar compounds provide insights into their solid-state structure, essential for understanding their physical characteristics and potential applications (Sharma et al., 2016).
Applications De Recherche Scientifique
- Des chercheurs ont synthétisé et criblé des dérivés de 1-(thiophène-2-yl)-9H-pyrido[3,4-b]indole (qui comprennent notre composé) pour leur activité anti-VIH . Les études de relation structure-activité (SAR) indiquent que les groupes électroattracteurs et les groupes électrodonneurs ortho/para dirigés améliorent les activités antivirales.
- Parmi les quatorze composés testés, certains dérivés de notre composé ont démontré de meilleures activités antifibrotiques que la pirfénidone et la Bipy55′DC . Notamment, le 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate d'éthyle et le 6-(5-((3,4-difluorophényl)carbamoyl)pyrimidin-2-yl)nicotinate d'éthyle ont présenté des résultats prometteurs.
- Notre composé est répertorié comme une cible médicamenteuse dans la base de données DrugBank . Bien que des détails spécifiques ne soient pas fournis, cela suggère sa pertinence dans la recherche pharmacologique.
Activité Antivirale
Propriétés Antifibrotiques
Cibles Médicamenteuses
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-11-5-3-10(4-6-11)8-17-14(20)15(21)18-9-12(19)13-2-1-7-22-13/h1-7,12,19H,8-9H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCBHIFPCBONJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


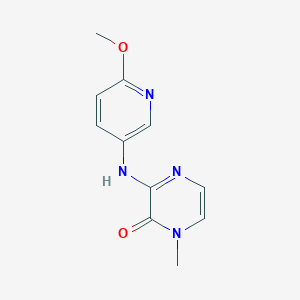
![N-(2-aminoethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2485158.png)
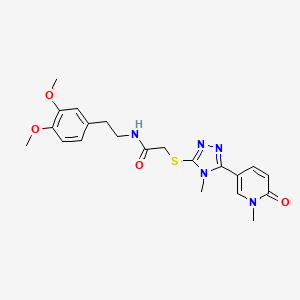
![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2485162.png)
![6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2485163.png)

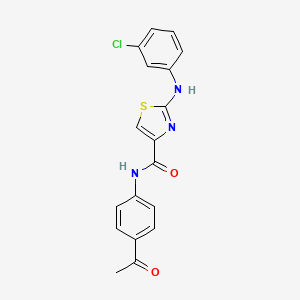

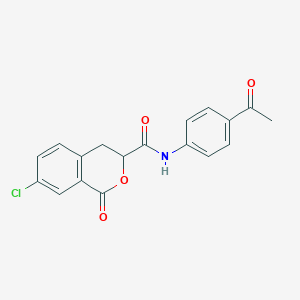
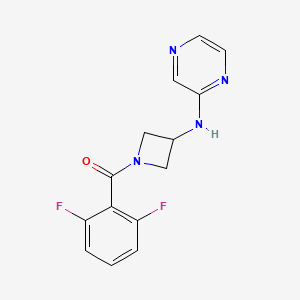
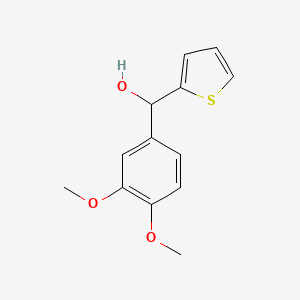
![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2485176.png)
